12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione is a complex spiro compound featuring a unique structural motif where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro-indenoquinoxalines, which are known for their diverse applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione typically involves multicomponent reactions using readily available starting materials. One common synthetic route includes the reaction of ninhydrin with substituted 1,2-phenylenediamines under specific conditions to form the spiro-indenoquinoxaline framework . The reaction conditions often involve refluxing the mixture in methanol for a few hours .
Industrial Production Methods
This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indane rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve refluxing in solvents like methanol or ethanol .
Major Products
The major products formed from these reactions include various substituted quinoxalines and reduced spiro compounds, which can have significant biological activities .
Scientific Research Applications
12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione has notable applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Similar in structure but with different substituents, leading to varied biological activities.
Spiro[indoline-3,2’-pyrrolidin]-2-one: Another spiro compound with notable pharmacological properties.
Uniqueness
12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2'-phenylspiro[1,3-dihydroquinazoline-2,3'-2H-indene]-1',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20-15-10-4-6-12-17(15)22(19(20)14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)21(26)24-22/h1-13,19,23H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUOCKZHGTVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C24NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.